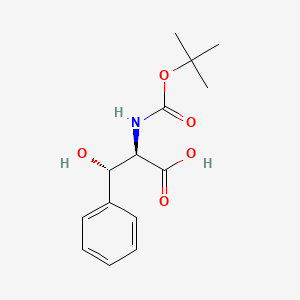

Boc-D-threo-3-phenylserine

Description

BenchChem offers high-quality Boc-D-threo-3-phenylserine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-threo-3-phenylserine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUVMOXNPGTBK-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-D-threo-3-phenylserine chemical properties and structure

An In-depth Technical Guide to Boc-D-threo-3-phenylserine: Properties, Synthesis, and Applications

Introduction

Boc-D-threo-3-phenylserine is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. As a chiral building block, it provides a unique scaffold for the synthesis of complex molecules, particularly peptides and natural product analogues.[1] Its structure incorporates two key features: a β-hydroxy-α-amino acid backbone and a temporary N-terminal protecting group, the tert-butyloxycarbonyl (Boc) group.

The precise stereochemistry at the α and β carbons—specifically the (2R, 3S) or D-threo configuration—is critical for its utility. This arrangement dictates the three-dimensional orientation of the phenyl, hydroxyl, and carboxyl groups, which is fundamental for achieving desired biological activity and selectivity in drug-receptor interactions.[1] This guide provides a comprehensive overview of the chemical properties, structure, stereochemistry, synthesis, and key applications of Boc-D-threo-3-phenylserine for researchers and professionals in drug discovery and organic synthesis.

Physicochemical and Structural Properties

The fundamental properties of Boc-D-threo-3-phenylserine are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 102507-18-6 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₅ | [1][2] |

| Molecular Weight | 281.31 g/mol | [1][2] |

| IUPAC Name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoic acid | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Data not consistently available | N/A |

| Optical Rotation | Data not consistently available | N/A |

| Solubility | Soluble in methanol, DMF, DMSO; limited solubility in water | N/A |

Chemical Structure

The structure of Boc-D-threo-3-phenylserine features a phenyl ring and a hydroxyl group attached to the β-carbon, and a Boc-protected amine and a carboxylic acid at the α-carbon.

Caption: 2D structure of Boc-D-threo-3-phenylserine.

The Significance of D-threo Stereochemistry

The term "3-phenylserine" refers to a molecule with two chiral centers (Cα and Cβ), which means four stereoisomers are possible: D-threo, L-threo, D-erythro, and L-erythro. The threo and erythro descriptors relate the relative configuration of the two stereocenters. In a Fischer projection, the threo isomer has the substituents on opposite sides, while the erythro isomer has them on the same side.

The D-threo configuration, (2R, 3S), is particularly valuable as it is a key component of the side chain of the highly potent anti-cancer drug Paclitaxel (Taxol®) and its analogue Docetaxel (Taxotere®). The specific spatial arrangement of the phenyl and hydroxyl groups in the D-threo isomer is crucial for the drug's mechanism of action, which involves binding to and stabilizing microtubules, thereby inhibiting cell division.

Asymmetric Synthesis: A Representative Protocol

The stereoselective synthesis of β-hydroxy-α-amino acids is a significant challenge in organic chemistry. Direct catalytic asymmetric aldol reactions have emerged as a powerful and atom-economical strategy.[3] The following is a representative protocol for the synthesis of Boc-D-threo-3-phenylserine, adapted from established methodologies involving the asymmetric aldol reaction of a glycine Schiff base with benzaldehyde.[3]

Causality of Experimental Choices:

-

Glycine Schiff Base: Using a glycine equivalent, such as the benzophenone imine of glycine ethyl ester, serves two purposes. First, it protects the amine functionality. Second, the imine structure allows for deprotonation at the α-carbon to form a nucleophilic enolate.[3]

-

Chiral Phase-Transfer Catalyst: A chiral catalyst, often derived from cinchona alkaloids, is used to create a chiral environment around the enolate and the aldehyde. This ensures that the nucleophilic attack occurs preferentially on one face of the aldehyde, leading to the desired enantiomer and diastereomer (D-threo).

-

Boc Protection: After the core structure is formed, the protecting groups from the Schiff base are removed and the more versatile Boc group is installed. The Boc group is stable under a wide range of conditions but can be easily removed with mild acid (e.g., trifluoroacetic acid, TFA), making it ideal for peptide synthesis.

Experimental Workflow

Caption: Workflow for asymmetric synthesis.

Step-by-Step Methodology

-

Reaction Setup: To a solution of the chiral phase-transfer catalyst (e.g., a derivative of cinchonidine, ~5 mol%) in a non-polar solvent like toluene at -40 °C, add the glycine benzophenone imine ethyl ester (1.0 eq.) and benzaldehyde (1.2 eq.).

-

Initiation: Add a weak inorganic base, such as cesium hydroxide monohydrate (CsOH·H₂O), to the cooled mixture. The base facilitates the formation of the glycine enolate.

-

Reaction: Stir the reaction mixture at low temperature (e.g., -40 °C to -20 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Quench the reaction with an aqueous solution of citric acid. This step neutralizes the base and initiates the hydrolysis of the imine. The mixture is then warmed to room temperature and stirred until the imine is fully cleaved. The product is extracted into an organic solvent (e.g., ethyl acetate).

-

Saponification: The crude ester is then saponified using aqueous lithium hydroxide (LiOH) to yield the free carboxylic acid.

-

Boc Protection: The resulting amino acid is dissolved in a mixture of dioxane and water. A base (e.g., NaOH) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred at room temperature until the amine is fully protected.

-

Purification: The final product, Boc-D-threo-3-phenylserine, is isolated after an acidic workup and purified, typically by recrystallization or silica gel chromatography, to yield a white solid.

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized molecule. The expected spectroscopic data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Phenyl protons: A multiplet in the aromatic region, typically ~7.2-7.4 ppm.

-

Cβ-H: A doublet around 5.2 ppm, coupled to Cα-H.

-

Cα-H: A doublet around 4.4 ppm, coupled to Cβ-H.

-

NH proton: A broad singlet or doublet (depending on solvent and coupling) around 5.5-6.0 ppm.

-

OH proton: A broad singlet, chemical shift is solvent-dependent.

-

Boc group: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group at ~1.4 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carboxylic Carbonyl (C=O): ~173-176 ppm.

-

Boc Carbonyl (C=O): ~155-157 ppm.

-

Aromatic Carbons: Multiple signals between ~125-140 ppm.

-

Boc Quaternary Carbon (C(CH₃)₃): ~80 ppm.

-

Cβ: ~73 ppm.

-

Cα: ~58 ppm.

-

Boc Methyl Carbons (CH₃): ~28 ppm.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch: A broad band from the carboxylic acid and alcohol, ~3400-2500 cm⁻¹.

-

N-H Stretch: A moderate band around 3350 cm⁻¹.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carbamate & Acid): A strong, broad absorption band around 1700-1740 cm⁻¹.

-

Applications in Research and Development

Boc-D-threo-3-phenylserine is a high-value intermediate with several critical applications:

-

Peptide Synthesis: It serves as a building block for incorporating the unique β-hydroxy-α-amino acid motif into peptides. The Boc group allows for its use in Boc-based solid-phase peptide synthesis (SPPS), a robust method for creating custom peptides.[4]

-

Drug Development:

-

Anti-Cancer Agents: It is most famously used in the semi-synthesis of the side chain for Paclitaxel and related taxanes. The availability of this chiral precursor is often a critical step in the manufacturing process of these life-saving drugs.

-

Neurological Disorders: The phenylserine scaffold can mimic natural amino acids and neurotransmitters, making it a target for developing novel therapeutics for neurological conditions.[1]

-

-

Bioconjugation: The molecule can be used to link peptides or other biomolecules to drugs or imaging agents, facilitating the development of targeted therapies and diagnostic tools.[1]

Conclusion

Boc-D-threo-3-phenylserine is more than a simple amino acid derivative; it is a precisely engineered chiral tool for advanced organic synthesis and pharmaceutical development. Its unique D-threo stereochemistry is fundamental to its role in creating biologically active molecules, most notably in the field of oncology. A thorough understanding of its properties, stereoselective synthesis, and characterization is crucial for scientists aiming to leverage its potential in designing the next generation of therapeutics. The continued development of efficient asymmetric syntheses for this compound will remain a key area of research, ensuring its availability for both academic and industrial applications.

References

-

Kobayashi, J., Nakamura, M., Mori, Y., Yamashita, Y., & Kobayashi, S. (2004). Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. Journal of the American Chemical Society, 126(30), 9192–9193. [Link]

-

Vera, S., et al. (2021). Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. Molecules, 26(11), 3123. [Link]

-

Human Metabolome Database. (2021). L-Threo-3-Phenylserine (HMDB0002184). Retrieved from [Link]

-

Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(1), 732-738. [Link]

Sources

An In-Depth Technical Guide to Boc-D-threo-3-Phenylserine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. These unique building blocks offer a powerful tool to modulate the pharmacological properties of peptides, enhancing their stability, potency, and receptor selectivity. Among these, Boc-D-threo-3-phenylserine, a protected form of a β-hydroxy-α-amino acid, presents a compelling option for introducing conformational constraints and novel functionalities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core technical aspects of Boc-D-threo-3-phenylserine, from its fundamental properties to its practical application in peptide synthesis. By elucidating the causality behind experimental choices and grounding protocols in established chemical principles, this document aims to serve as a valuable resource for the effective utilization of this versatile synthetic intermediate.

Core Molecular Attributes of Boc-D-threo-3-Phenylserine

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its successful application. This section details the key identifiers and characteristics of Boc-D-threo-3-phenylserine.

Chemical Identity and Molecular Structure

Boc-D-threo-3-phenylserine is a derivative of the D-isomer of the amino acid phenylserine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The "threo" designation refers to the relative stereochemistry of the two chiral centers at the α- and β-carbons.

| Identifier | Value |

| CAS Number | 102507-18-6[1][2][3] |

| Molecular Formula | C14H19NO5[1][2][3] |

| Molecular Weight | 281.31 g/mol [1][2][3] |

| IUPAC Name | (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoic acid |

Physicochemical Properties

While specific experimental data for Boc-D-threo-3-phenylserine is not extensively published in readily accessible literature, the properties of closely related compounds and general chemical principles provide a strong basis for its expected characteristics.

| Property | Expected Value / Characteristic | Rationale / Comparison |

| Appearance | White to off-white crystalline powder | Typical for protected amino acids. |

| Melting Point | Not definitively reported; likely in the range of 80-100 °C | Boc-L-phenylalanine has a reported melting point of 85-88 °C. The additional hydroxyl group may slightly alter this. |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DCM, methanol); limited solubility in water. | The Boc group and phenyl ring contribute to its organic solubility, while the carboxylic acid and hydroxyl groups provide some polarity. |

| Storage | Store at 2-8 °C in a dry, well-ventilated place. | Recommended for most protected amino acids to prevent degradation. |

The Synthetic Utility of Boc-D-threo-3-Phenylserine in Peptide Chemistry

The unique structural features of Boc-D-threo-3-phenylserine make it a valuable asset in the synthesis of modified peptides. The Boc protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS), while the phenylserine core introduces valuable structural and functional elements.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids in peptide synthesis. Its utility stems from its stability under a range of reaction conditions and its facile removal under moderately acidic conditions, a principle that underpins the Boc/Bzl strategy of SPPS.[4]

Mechanism of Boc Deprotection:

The removal of the Boc group is typically achieved using trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[2][5] The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of a stable tert-butyl cation and the formation of a carbamic acid, which readily decarboxylates to yield the free amine.[2]

Figure 1: Boc Deprotection Workflow. A simplified representation of the acid-catalyzed removal of the Boc protecting group.

Structural Impact of the 3-Phenylserine Residue

The incorporation of a β-hydroxy-α-amino acid like 3-phenylserine introduces significant conformational constraints on the peptide backbone. The bulky phenyl group at the β-carbon restricts the rotational freedom around the Cα-Cβ bond, which can favor specific dihedral angles and promote the formation of stable secondary structures such as β-turns. This pre-organization of the peptide chain can lead to enhanced receptor binding affinity and specificity.

Experimental Protocol: Incorporation of Boc-D-threo-3-Phenylserine via Solid-Phase Peptide Synthesis (SPPS)

This section provides a detailed, step-by-step methodology for the incorporation of Boc-D-threo-3-phenylserine into a peptide sequence using manual Boc-based SPPS. The protocol is based on established principles of Boc chemistry.

Materials and Reagents

-

Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

-

Protected Amino Acids: Boc-D-threo-3-phenylserine and other required Boc-protected amino acids.

-

Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Neutralization Solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM or DMF.

-

Coupling Reagents:

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).

-

1-Hydroxybenzotriazole (HOBt).

-

-

Solvents: Dichloromethane (DCM, peptide synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA).

-

Washing Solvents: DCM, DMF, IPA.

Step-by-Step Synthesis Cycle

The following protocol outlines a single cycle of deprotection and coupling for the addition of one amino acid residue. This cycle is repeated for each amino acid in the peptide sequence.

Step 1: Resin Swelling

-

Place the resin in a suitable reaction vessel.

-

Add DCM to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DCM.

Step 2: Boc Deprotection

-

Add the 50% TFA in DCM solution to the resin.

-

Agitate the mixture for 2 minutes.

-

Drain the solution.

-

Add a fresh portion of the 50% TFA in DCM solution and agitate for an additional 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3-5 times).

Step 3: Neutralization

-

Wash the resin with the 5-10% DIPEA in DCM solution (2 times for 1 minute each).

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

Step 4: Amino Acid Coupling Causality: The coupling reaction forms the peptide bond. The carboxylic acid of the incoming amino acid is activated by a coupling reagent to facilitate nucleophilic attack by the free N-terminal amine of the resin-bound peptide. HOBt is included to suppress racemization and improve coupling efficiency.

-

In a separate vial, dissolve Boc-D-threo-3-phenylserine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add this solution to the reaction vessel containing the neutralized resin.

-

Add DCC or DIC (3 equivalents) dissolved in a small amount of DCM to the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction for completion using a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.

-

If the coupling is incomplete, the coupling step can be repeated.

Step 5: Washing

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally with IPA (2-3 times) to remove any residual reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Figure 2: Boc-SPPS Cycle. A flowchart illustrating the key steps in a single cycle of Boc solid-phase peptide synthesis.

Cleavage and Final Product Isolation

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed.

Cleavage from the Resin: For Merrifield and PAM resins, cleavage is typically achieved using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3] These are hazardous reagents and require specialized equipment and handling procedures.

Post-Cleavage Workup: After cleavage, the crude peptide is typically precipitated with cold diethyl ether, collected by centrifugation or filtration, and then dissolved in an appropriate aqueous buffer for purification, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical HPLC.

Applications and Future Perspectives

Boc-D-threo-3-phenylserine is a valuable building block for the synthesis of peptides with constrained conformations and enhanced biological activities. Its ability to induce β-turns makes it particularly useful in the design of peptidomimetics that target protein-protein interactions. Furthermore, the hydroxyl group on the side chain can serve as a handle for further chemical modifications, such as glycosylation or the attachment of reporter molecules.

As the field of peptide therapeutics continues to expand, the demand for novel amino acid building blocks that can fine-tune the properties of peptide drug candidates will undoubtedly grow. Boc-D-threo-3-phenylserine, with its unique combination of a Boc-protected amine, a D-chiral center, and a conformationally restricting β-hydroxy-phenyl side chain, is well-positioned to remain a relevant and valuable tool for researchers in the ongoing quest for new and improved peptide-based medicines.

References

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Sources

The Enduring Cornerstone: A Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides, a cornerstone of biomedical research and therapeutic development, hinges on the precise and controlled assembly of amino acids. This process is orchestrated through the strategic use of protecting groups, which temporarily mask reactive functionalities to ensure the formation of the correct peptide bonds. Among the pioneering and enduring strategies is the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids. This technical guide provides a comprehensive exploration of the Boc protecting group's pivotal role, its underlying chemistry, and its practical application in solid-phase peptide synthesis (SPPS). While the Fmoc/tBu strategy has gained widespread adoption, a thorough understanding of Boc chemistry remains essential, particularly for the synthesis of complex, hydrophobic, or aggregation-prone peptides where it offers distinct advantages.

The Fundamental Principle: Graduated Acid Lability in Peptide Synthesis

The success of Boc-based solid-phase peptide synthesis (SPPS) is rooted in the principle of graduated acid lability.[1] This strategy employs an acid-labile Boc group for the temporary protection of the α-amino group, which can be removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[2][3] Concurrently, more permanent, acid-stable protecting groups, often benzyl-based (Bzl), are used for the side chains of reactive amino acids.[4] These side-chain protecting groups remain intact during the repetitive TFA-mediated deprotection of the Nα-Boc group and are only removed at the final stage of synthesis with a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][5] This differential sensitivity to acid strength is the lynchpin of the Boc/Bzl protection scheme, allowing for the selective and stepwise elongation of the peptide chain.[4]

The Chemistry of Boc Protection and Deprotection

A deep understanding of the chemical mechanisms governing the introduction and removal of the Boc group is paramount for optimizing synthesis protocols and troubleshooting potential issues.

Nα-Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino functionality of an amino acid is a crucial first step. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[3][6] The base, such as sodium hydroxide or triethylamine, deprotonates the amino group, enhancing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of (Boc)₂O.[3][7]

Key Reagents and Conditions for Boc Protection:

| Reagent | Role | Typical Conditions |

| Amino Acid | The building block to be protected. | - |

| Di-tert-butyl dicarbonate ((Boc)₂O) | The source of the Boc group. | 1.1 equivalents[8] |

| Base (e.g., NaOH, TEA) | Deprotonates the amino group. | Aqueous or organic solvent[3][9] |

| Solvent (e.g., Dioxane/Water, THF) | Dissolves reactants. | Room temperature[3][10] |

The Critical Deprotection Step: Acid-Catalyzed Removal of the Boc Group

The repetitive removal of the Nα-Boc group is the central operation in the elongation cycle of Boc-SPPS. This is accomplished by treating the resin-bound peptide with a moderately strong acid, most commonly a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3]

The mechanism of Boc deprotection proceeds via an acid-catalyzed hydrolysis.[] The carbonyl oxygen of the Boc group is first protonated by TFA, which weakens the tert-butyl-oxygen bond.[3] This is followed by the cleavage of this bond to generate a stable tert-butyl cation and a carbamic acid intermediate.[3][12] The carbamic acid is unstable and readily decarboxylates, releasing the free α-amino group as its trifluoroacetate salt.[3][7]

Boc_Peptide [label="Nα-Boc-Peptide-Resin"]; Protonation [label="Protonation of Carbonyl Oxygen"]; Intermediate [label="Protonated Intermediate"]; Cleavage [label="Cleavage of t-Butyl-Oxygen Bond"]; Carbamic_Acid [label="Carbamic Acid Intermediate"]; Decarboxylation [label="Decarboxylation"]; Free_Amine [label="Nα-Amino-Peptide-Resin (TFA Salt)"]; tButyl_Cation [label="tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#FBBC05"];

Boc_Peptide -> Protonation [label="+ TFA"]; Protonation -> Intermediate; Intermediate -> Cleavage; Cleavage -> Carbamic_Acid; Cleavage -> tButyl_Cation [style=dashed]; Carbamic_Acid -> Decarboxylation; Decarboxylation -> Free_Amine; }

Mechanism of Acid-Catalyzed Boc Deprotection.

The liberated tert-butyl cation is a reactive electrophile that can lead to side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[4] To prevent these unwanted modifications, scavengers such as dithioethane (DTE) are often added to the deprotection solution to trap the tert-butyl cations.[4]

The Boc-SPPS Workflow: A Step-by-Step Guide

The Boc solid-phase peptide synthesis workflow is a cyclical process that involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.[1]

Start [label="Start with Resin-Bound Amino Acid (Nα-Boc protected)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="1. Nα-Boc Deprotection\n(e.g., 50% TFA in DCM)"]; Washing1 [label="Washing\n(DCM, IPA)"]; Neutralization [label="2. Neutralization\n(e.g., 10% TEA in DCM)"]; Washing2 [label="Washing"]; Coupling [label="3. Coupling\n(Next Boc-Amino Acid + Coupling Agent)"]; Washing3 [label="Washing"]; Check_Completion [label="Check for Completion\n(e.g., Kaiser Test)", shape=diamond, fillcolor="#EA4335"]; Final_Cleavage [label="Final Cleavage from Resin\n& Side-Chain Deprotection\n(e.g., HF, TFMSA)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Deprotection; Deprotection -> Washing1; Washing1 -> Neutralization; Neutralization -> Washing2; Washing2 -> Coupling; Coupling -> Washing3; Washing3 -> Check_Completion; Check_Completion -> Deprotection [label="Incomplete"]; Check_Completion -> Final_Cleavage [label="Complete"]; }

The Cyclical Workflow of Boc Solid-Phase Peptide Synthesis.

Resin Selection and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the peptide. For peptide acids, Merrifield or PAM resins are commonly used, while BHA or MBHA resins are employed for the synthesis of peptide amides.[1][13] The synthesis begins with the swelling of the resin in a suitable solvent, typically dichloromethane (DCM), to ensure optimal accessibility of the reactive sites.[1]

Nα-Boc Deprotection Protocol

This step prepares the N-terminus of the growing peptide chain for the subsequent coupling reaction.

-

Pre-wash: The swollen resin is treated with a 50% TFA in DCM solution for a brief period (e.g., 5 minutes) to begin the deprotection process.[1]

-

Deprotection: The resin is then agitated in a fresh 50% TFA in DCM solution for an additional 15-25 minutes to ensure complete removal of the Boc group.[1]

-

Washing: The resin is thoroughly washed with DCM and then isopropanol (IPA) to remove residual TFA and byproducts.[1]

Neutralization

Following deprotection, the N-terminal amino group exists as a trifluoroacetate salt, which must be neutralized to the free amine to enable the next coupling step.[4] This is typically achieved by treating the resin with a solution of a hindered base, such as 10% triethylamine (TEA) or diisopropylethylamine (DIEA) in DCM.[13]

Coupling of the Next Amino Acid

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

-

Activation: The Boc-amino acid is pre-activated in a separate vessel using a coupling reagent such as HBTU or HOBt in a suitable solvent like DMF.[1]

-

Coupling: The activated amino acid solution is added to the neutralized peptide-resin, and the reaction is allowed to proceed for 1-2 hours.[1]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test, which detects the presence of free primary amines.[1]

Final Cleavage and Side-Chain Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed. This is accomplished using a strong acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][13] This step requires specialized equipment and careful handling due to the hazardous nature of these strong acids.[14][15] Scavengers are included in the cleavage cocktail to trap reactive species generated during the process.[13]

Navigating Challenges: Common Side Reactions in Boc-SPPS

While a robust methodology, Boc-SPPS is not without its challenges. Awareness of potential side reactions is crucial for optimizing synthesis and ensuring the purity of the final product.

| Side Reaction | Description | Mitigation Strategies |

| Alkylation of Sensitive Residues | The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains of Trp, Met, Cys, and Tyr.[4][16] | Inclusion of scavengers (e.g., dithioethane, thioanisole) in the deprotection and cleavage cocktails.[4] |

| Aspartimide Formation | Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to the formation of a five-membered aspartimide ring, which can lead to racemization and the formation of β-peptide linkages.[13][17] | Use of β-cyclohexyl ester protection for Aspartic acid instead of the benzyl ester can significantly reduce this side reaction.[17] |

| Diketopiperazine Formation | At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin as a diketopiperazine. This is particularly prevalent when Proline is one of the first two residues.[13][17] | Utilizing in situ neutralization protocols can suppress this side reaction.[17] |

| Peptide Aggregation | Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection reactions.[5][16] | The protonated state of the N-terminus after each deprotection step in Boc chemistry can help disrupt inter-chain hydrogen bonding and reduce aggregation.[5][8] Using structure-disrupting solvents or chaotropic salts can also be beneficial.[16] |

Boc vs. Fmoc: A Comparative Analysis and Decision Framework

The choice between Boc and Fmoc chemistry is a critical consideration in peptide synthesis. While Fmoc has become the more prevalent strategy due to its milder deprotection conditions, Boc chemistry retains significant advantages in specific contexts.[8][]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Deprotection | Moderately strong acid (e.g., 25-50% TFA in DCM)[2] | Mild base (e.g., 20% piperidine in DMF)[18] |

| Side-Chain Protection | Benzyl-based (acid-labile)[4] | tert-Butyl-based (acid-labile)[] |

| Final Cleavage | Strong acid (HF, TFMSA)[1] | Moderate acid (e.g., 95% TFA)[8] |

| Orthogonality | Quasi-orthogonal (graduated acid lability)[4][19] | Fully orthogonal (base vs. acid)[4] |

| Aggregation Issues | Less frequent due to protonated N-terminus[5][8] | More frequent due to neutral N-terminus[8] |

| Safety/Equipment | Requires specialized apparatus for handling HF[14][15] | Standard laboratory glassware is sufficient[8] |

Start [label="Peptide Synthesis Project", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sequence_Properties [label="Analyze Peptide Sequence Properties", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Boc_Path [label="Consider Boc Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fmoc_Path [label="Consider Fmoc Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"];

Hydrophobic [label="Long or Hydrophobic Sequence?\nProne to Aggregation?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Sensitive [label="Acid-Sensitive Residues or Modifications?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Equipment [label="Specialized HF Apparatus Available?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Sequence_Properties; Sequence_Properties -> Hydrophobic [label="Yes"]; Sequence_Properties -> Acid_Sensitive [label="No"]; Hydrophobic -> Boc_Path; Acid_Sensitive -> Fmoc_Path; Sequence_Properties -> Equipment [style=dashed]; Equipment -> Boc_Path [label="Yes"]; Equipment -> Fmoc_Path [label="No"]; }

Decision Framework for Choosing Between Boc and Fmoc Strategies.

Conclusion: The Continued Relevance of Boc Chemistry

Despite the ascendancy of the milder Fmoc strategy, the Boc protecting group remains an indispensable tool in the arsenal of the peptide chemist. Its utility in the synthesis of "difficult" peptides, particularly those that are long, hydrophobic, or prone to aggregation, ensures its continued relevance in both academic research and industrial drug development.[8][14] A profound understanding of the principles of Boc chemistry, its associated protocols, and its inherent challenges is essential for its successful application, enabling the efficient and high-quality synthesis of complex and therapeutically important peptide molecules.

References

- A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. (n.d.). Benchchem.

- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.

- Understanding Boc protection and deprotection in peptide synthesis. (n.d.). Benchchem.

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.

- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. (n.d.). Benchchem.

- Common side reactions with Boc-protected amino acids and how to avoid them. (n.d.). Benchchem.

- Orthogonal Protection Strategies with Boc-L-beta-homotryptophan: Application Notes and Protocols. (n.d.). Benchchem.

- Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. (2024). Proprep.

- The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide. (n.d.). Benchchem.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Boc Protection - Common Conditions. (n.d.). Organic Chemistry Portal.

- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (n.d.). Benchchem.

- Why Fmoc-Protected Amino Acids Dominate SPPS?. (n.d.). BOC Sciences.

- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.

- Amine Protection / Deprotection. (n.d.). Fisher Scientific.

- T boc fmoc protocols in peptide synthesis. (n.d.). Slideshare.

- BOC Protection and Deprotection. (2025). J&K Scientific LLC.

- Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin.

- Peptide Synthesis - FAQ. (n.d.). AAPPTec.

- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.

- Efficient solid-phase synthesis of fullero-peptides using Merrifield strategy. (n.d.).

- Automated Peptide Synthesis- The Merrifield Solid-Phase Method. (2024). Chemistry LibreTexts.

- Automated Peptide Synthesis: The Merrifield Solid-Phase Method. (2023). OpenStax.

- Peptide Synthesis. (2024). Chemistry LibreTexts.

- A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (n.d.). PubMed.

- The Enduring Debate: Unveiling the Limitations of Boc Chemistry in Modern Peptide Synthesis. (n.d.). Benchchem.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

- Side reactions in solid-phase peptide synthesis and their applications. (n.d.). PubMed.

- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025).

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec.

- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- Peptide Synthesis with the Boc Protecting Group. (2020). YouTube.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chempep.com [chempep.com]

- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. peptide.com [peptide.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Topic: The Stereochemistry and Significance of D-threo-3-Phenylserine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-Hydroxy-α-amino acids are a privileged class of molecules, forming the structural core of numerous natural products and pharmaceutical agents.[1][2] Among these, 3-phenylserine, with its two stereogenic centers, gives rise to four distinct stereoisomers. This guide focuses specifically on the D-threo isomer, a valuable and often underutilized chiral building block in synthetic chemistry and drug development. We will dissect the stereocontrolled synthesis of D-threo-3-phenylserine through both chemical and biocatalytic routes, detail robust analytical methods for its stereochemical verification, and explore its strategic importance in the synthesis of complex molecules and novel therapeutics. This document is intended to serve as a practical resource, blending foundational theory with field-proven protocols and forward-looking insights for professionals in the pharmaceutical and chemical sciences.

Introduction: The Stereochemical Landscape of β-Phenylserine

The structure of 3-phenylserine contains two adjacent chiral centers at the α- and β-carbon positions, leading to the existence of four stereoisomers. These are classified into two pairs of enantiomers (D/L) and two pairs of diastereomers (threo/erythro).[3] The threo and erythro nomenclature describes the relative configuration of the amino and hydroxyl groups. In a Fischer projection, the erythro isomer has the substituents on the same side, while the threo isomer has them on opposite sides. Understanding and controlling this stereochemistry is paramount, as the biological activity and physical properties of each isomer can vary dramatically. This guide will illuminate the synthesis and application of the (2R, 3S)-configured D-threo-3-phenylserine.

Caption: Stereoisomers of 3-Phenylserine.

Section 1: Stereoselective Synthesis of D-threo-3-Phenylserine

The synthesis of a single, optically pure stereoisomer from simple precursors is a significant challenge in organic chemistry.[3] The primary difficulty lies in simultaneously controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry at the two newly formed chiral centers.

Pillar 1: Chemical Synthesis via Chiral Auxiliary

The direct aldol reaction of a glycine enolate equivalent with benzaldehyde is the most convergent approach.[2][4] To induce chirality, a chiral auxiliary is temporarily attached to the glycine moiety. Pseudoephenamine has proven to be an exceptionally practical and effective auxiliary for this purpose.[5][6]

Causality of Stereocontrol: The effectiveness of the pseudoephenamine auxiliary stems from its ability to form a rigid, chelated lithium enolate. The steric bulk of the pseudoephenamine framework blocks one face of the enolate, forcing the incoming aldehyde (benzaldehyde) to approach from the less hindered face. This directed attack, combined with a chair-like transition state, dictates both the syn- (or threo-) relative stereochemistry and the absolute stereochemistry of the final product. By choosing the (S,S)-pseudoephenamine auxiliary, one can selectively synthesize products homologous to D-amino acids.[5][6]

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Experimental Protocol: Synthesis of D-threo-Phenylserine Derivative [5][6]

-

Preparation: To a solution of (S,S)-pseudoephenamine glycinamide (1.0 eq) and anhydrous lithium chloride (LiCl, 1.2 eq) in tetrahydrofuran (THF) at -78 °C, add lithium hexamethyldisilazide (LiHMDS, 1.1 eq) dropwise. Stir for 30 minutes to ensure complete enolization.

-

Aldol Addition: Add freshly distilled benzaldehyde (1.2 eq) to the enolate solution. The reaction is monitored by thin-layer chromatography (TLC) until consumption of the starting material (typically 1-2 hours).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Purification & Hydrolysis: The crude solid product is typically pure enough for the next step but can be recrystallized if necessary. The aldol adduct is then subjected to mild acid hydrolysis (e.g., 1 M HCl) to cleave the auxiliary, which can be recovered.

-

Isolation: The final D-threo-3-phenylserine product is isolated by standard procedures such as ion-exchange chromatography or crystallization.

Pillar 2: Biocatalytic Synthesis and Resolution

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol addition of glycine to an aldehyde.[7] D-threonine aldolase (DTA) specifically produces D-amino acids.[8]

Causality of Stereocontrol: The enzyme's active site acts as a chiral pocket, precisely orienting the substrates (glycine and benzaldehyde) for the C-C bond formation. This spatial arrangement ensures that the reaction proceeds with high fidelity, yielding predominantly the D-threo stereoisomer. Alternatively, this same stereospecificity can be exploited in a retro-aldol reaction for kinetic resolution. By starting with a racemic mixture of DL-threo-3-phenylserine, the DTA will selectively catalyze the degradation of the L-threo enantiomer back to glycine and benzaldehyde, leaving the desired D-threo enantiomer untouched and thus highly enriched.[8][9]

Experimental Protocol: Kinetic Resolution via Whole-Cell Biocatalysis [8]

-

Catalyst Preparation: Cultivate Escherichia coli cells engineered to overexpress a D-threonine aldolase (e.g., DrDTA from Delftia sp.). Harvest the cells by centrifugation and prepare a whole-cell suspension in a suitable buffer (e.g., 100 mM MES-NaOH, pH 6.0).

-

Reaction Setup: In a reaction vessel, dissolve DL-threo-3-phenylserine to the desired concentration (e.g., 0.3 M to 1.0 M) in the buffer. Add PLP cofactor (0.1 mM) and the whole-cell biocatalyst suspension. To improve solubility and drive the reaction, a two-phase system (e.g., buffer/octanol) can be employed.

-

Resolution: Incubate the reaction mixture at an optimized temperature (e.g., 30-50 °C) with agitation.

-

Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining D-threo-3-phenylserine using chiral HPLC.

-

Workup: Once the reaction reaches >99% ee for the D-isomer (typically when ~50% conversion is achieved), stop the reaction by removing the cells via centrifugation.

-

Isolation: Isolate the D-threo-3-phenylserine from the supernatant by crystallization or chromatography.

| Biocatalytic Method | Substrate | Enzyme | Yield | Stereoselectivity | Reference |

| Enzymatic Resolution | DL-threo-MTPS¹ | Low-specificity D-TA | ~50% | 99.6% ee | [9] |

| Kinetic Resolution | DL-threo-phenylserine | DrDTA | ~50% | >99% ee | [8] |

| Asymmetric Synthesis | Glycine + Benzaldehyde | DrDTA | >90% conversion | >90% de | [8] |

| ¹MTPS: 3-[4-(methylthio)phenylserine], a derivative. |

Section 2: Stereochemical Assignment and Analysis

Verifying the stereochemical purity of the final product is a critical, self-validating step in any stereoselective synthesis. A combination of chromatographic and spectroscopic methods is typically employed.

Workflow: Chiral HPLC for Isomer Separation [10] The most direct method for determining both diastereomeric excess (de) and enantiomeric excess (ee) is chiral High-Performance Liquid Chromatography (HPLC).

-

Column Selection: A chiral stationary phase (CSP) capable of separating all four stereoisomers is required. Phenylglycine-based or crown ether-based columns are often effective. The TSK-gel Enantio L1 column has been successfully used for this separation.[10]

-

Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.

-

Mobile Phase: An isocratic mobile phase, typically consisting of an aqueous buffer (e.g., perchloric acid solution) and an organic modifier (e.g., methanol), is used. The exact composition must be optimized for the specific column.

-

Analysis: Inject the sample and monitor the elution profile with a UV detector. Compare the retention times to those of authentic standards for each of the four isomers (D-threo, L-threo, D-erythro, L-erythro).

-

Quantification: The enantiomeric and diastereomeric purity can be calculated from the relative peak areas in the chromatogram.

Caption: Analytical Workflow for Stereochemical Verification.

Section 3: Significance and Applications in Drug Development

D-threo-3-phenylserine is more than a chemical curiosity; it is a strategic building block for accessing novel chemical space in drug discovery. Its unique stereochemistry can impart desirable pharmacological properties, such as increased metabolic stability or novel receptor interactions.

-

Chiral Synthon for Complex Molecules: As a bifunctional molecule with defined stereochemistry, it serves as an ideal starting point for the synthesis of complex targets, including alkaloids, peptides, and other bioactive natural products.[11]

-

Access to Novel Antibiotic Scaffolds: While many known antibiotics like chloramphenicol are derived from L-threo-phenylserine analogues, the D-threo isomer provides a gateway to enantiomeric or diastereomeric versions.[9][12] These "unnatural" isomers can exhibit potent activity, sometimes with a different mechanism of action or an improved profile against resistant bacterial strains.

-

Development of Peptide Mimetics and Protease Inhibitors: The incorporation of non-proteogenic D-amino acids into peptides is a well-established strategy to increase their resistance to enzymatic degradation by proteases. D-threo-3-phenylserine can be used to create peptidomimetics with enhanced pharmacokinetic profiles and longer in vivo half-lives.[13]

-

Precursor for Specialized Ligands: The rigid conformation and specific orientation of functional groups in D-threo-3-phenylserine make it an attractive scaffold for designing selective ligands for G-protein coupled receptors (GPCRs) or other protein targets.[14]

Caption: Applications of D-threo-3-Phenylserine in Drug Discovery.

Conclusion and Future Outlook

D-threo-3-phenylserine represents a powerful tool in the arsenal of the medicinal and synthetic chemist. Robust and scalable synthetic routes, particularly those leveraging the exquisite selectivity of enzymes like D-threonine aldolases, have made this chiral building block more accessible than ever. Its true significance lies in its potential to unlock novel therapeutic modalities, from next-generation antibiotics to metabolically stable peptide drugs. The future of this field will likely focus on the discovery and engineering of new enzymes with tailored substrate specificities and enhanced catalytic efficiencies through directed evolution.[15] Furthermore, the integration of these biocatalysts into multi-enzyme cascade systems promises to deliver even more efficient, sustainable, and economically viable pathways for the production of D-threo-3-phenylserine and its valuable derivatives.[12]

References

-

Liu, J. Q., Odani, M., Yasuoka, T., Dairi, T., Itoh, N., Kataoka, M., Shimizu, S., & Yamada, H. (1999). A New Route to L-threo-3-[4-(methylthio)phenylserine], a Key Intermediate for the Synthesis of Antibiotics: Recombinant Low-Specificity D-threonine Aldolase-Catalyzed Stereospecific Resolution. Applied Microbiology and Biotechnology, 51(5), 586-91. [Link]

-

Myers, A. G., & Tavares, F. X. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Accounts of Chemical Research, 47(4), 1317-1329. [Link]

-

Myers, A. G., & Tavares, F. X. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. Angewandte Chemie International Edition, 53(18), 4618-4623. [Link]

-

Li, C., Zhang, R., Xu, Y., & Ni, Y. (2021). Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor. ChemistrySelect, 6(32), 8345-8350. [Link]

-

Ito, D., Kato, Y., Dairi, T., & Itoh, N. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e0113121. [Link]

-

Various Authors. (2021). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Request PDF on ResearchGate. [Link]

-

Rega, R., Festa, G., De Nisco, M., & Sica, F. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7672-7682. [Link]

-

Gandomi, N., & Hesa, A. (2018). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 14, 2128-2135. [Link]

-

Misono, H., Maeda, H., Tuda, K., Nagata, S., & Nagasaki, S. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde. ResearchGate. [Link]

-

Chen, Q., Wang, J., Zhang, S., Chen, X., & Zhu, D. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and reaction equilibrium. Systems Microbiology and Biomanufacturing, 2, 705-715. [Link]

-

Gwon, H. J., & Baik, S. H. (2018). Diastereoselective synthesis of L-threo-3,4-dihydroxyphenylserine by low-specific L-threonine aldolase mutants. Request PDF on ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6427039, DL-threo-beta-Phenylserine. [Link]

-

Suzuki, T., Higa, S., Sakoda, S., Ueji, M., Hayashi, A., Takaba, Y., & Nakajima, A. (1981). Effect of infused L-threo-3,4-dihydroxyphenylserine on adrenergic activity in patients with familial amyloid polyneuropathy. Neurology, 31(11), 1323-1326. [Link]

-

Chen, Q., Tao, R., & Zhu, D. (2018). A new D-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. RSC Advances, 8, 30379-30386. [Link]

-

The Human Metabolome Database. Showing metabocard for L-Threo-3-Phenylserine (HMDB0002184). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53470811, Dl-Threo-3-Phenylserine Hydrate. [Link]

-

Takahashi, K., & Nakagawa, M. (1994). Analgesic effect of L-threo-3,4-dihydroxyphenylserine (L-DOPS) in patients with chronic pain. Pain, 57(3), 333-337. [Link]

-

FooDB. Showing Compound L-Threo-3-phenylserine (FDB022892). [Link]

-

Bandi, C. K. (2021). Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks. University of Wisconsin-Madison ProQuest Dissertations Publishing. [Link]

-

Shaikh, J. A., Jain, M. R., & Deschamps, J. R. (2023). Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. ACS Chemical Neuroscience, 14(1), 118-136. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. asset.library.wisc.edu [asset.library.wisc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]

- 8. A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. A new route to L-threo-3-[4-(methylthio)phenylserine], a key intermediate for the synthesis of antibiotics: recombinant low-specificity D-threonine aldolase-catalyzed stereospecific resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 13. DL-3-フェニルセリン 水和物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Boc-D-threo-3-phenylserine in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-threo-3-phenylserine is a crucial chiral building block in synthetic organic chemistry, particularly in the synthesis of complex peptides and pharmaceutical agents.[1] Its solubility characteristics in common organic solvents are a critical determinant of its utility, governing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of Boc-D-threo-3-phenylserine, grounded in the fundamental principles of solute-solvent interactions. It offers a qualitative analysis of its expected solubility, a structured table for comparative assessment, and a detailed, field-proven experimental protocol for the quantitative determination of its solubility, ensuring scientific rigor and reproducibility.

Introduction to Boc-D-threo-3-phenylserine

Chemical Identity and Structure

Boc-D-threo-3-phenylserine, systematically named (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoic acid, is a derivative of the non-proteinogenic amino acid 3-phenylserine.[2] The molecule is characterized by three key features that dictate its physicochemical properties:

-

A Phenyl Ring: A nonpolar, hydrophobic moiety.

-

A Carboxylic Acid and a Hydroxyl Group: Both are polar and capable of acting as hydrogen bond donors and acceptors.

-

A tert-Butoxycarbonyl (Boc) Protecting Group: This bulky, lipophilic group masks the amine, reducing its polarity and increasing its steric hindrance.[1]

These structural elements create a molecule with a complex amphiphilic nature, making its interaction with solvents highly nuanced.

Key Physicochemical Properties:

Significance in Synthesis and Drug Development

The precise stereochemistry and protected functional groups of Boc-D-threo-3-phenylserine make it an invaluable intermediate. It is utilized in the synthesis of neuropeptides, bioactive compounds, and as a key component in the side chain of important drugs.[1] Understanding its solubility is not merely an academic exercise; it is a practical necessity for optimizing reaction yields, developing effective crystallization-based purifications, and ensuring homogeneity in analytical testing.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the principle "like dissolves like," which can be deconstructed into the specific intermolecular forces at play.

-

Polarity and Dipole Moments: Solvents with high polarity and large dipole moments (e.g., DMSO, DMF) are effective at solvating polar molecules. The carboxylic acid and hydroxyl groups of Boc-D-threo-3-phenylserine will interact favorably with such solvents.

-

Hydrogen Bonding: The ability of a solvent to accept or donate hydrogen bonds is critical. Protic solvents like methanol and ethanol can engage in hydrogen bonding with the -OH and -COOH groups of the solute. Aprotic polar solvents like acetone can act as hydrogen bond acceptors.

-

Van der Waals Forces: The nonpolar phenyl ring and the Boc group will interact with solvents via weaker London dispersion forces. These interactions are more significant in less polar solvents like dichloromethane (DCM) or ethers.

The poor solubility of many protected amino acids and peptides is often attributed to strong intramolecular and intermolecular hydrogen bonds, which can lead to aggregation and the formation of stable β-sheet-like structures that must be disrupted by the solvent.[4]

Solubility Profile in Common Organic Solvents

While specific quantitative data for Boc-D-threo-3-phenylserine is not widely published in readily accessible literature, a qualitative and semi-quantitative profile can be established based on its structural features and by analogy to similar protected amino acids.[4][5]

Qualitative Analysis and Expected Trends

-

High Solubility: Expected in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are excellent at disrupting the intermolecular hydrogen bonds that stabilize the crystal lattice.[4][6]

-

Moderate to Good Solubility: Expected in polar protic solvents such as Methanol (MeOH) and Ethanol (EtOH). These solvents can effectively hydrogen bond with the solute, although their smaller dipole moments compared to DMSO or DMF may make them slightly less effective.[7][8]

-

Moderate Solubility: Expected in solvents of intermediate polarity like Tetrahydrofuran (THF) and Acetone. These can interact with both the polar and nonpolar regions of the molecule.

-

Low to Moderate Solubility: Expected in chlorinated solvents like Dichloromethane (DCM). While DCM can dissolve many organic compounds, its ability to disrupt strong hydrogen bonds is limited.

-

Low Solubility: Expected in nonpolar solvents such as hexanes, toluene, and diethyl ether. These solvents cannot effectively solvate the polar carboxylic acid and hydroxyl groups, leading to poor solubility.[9]

Comparative Solubility Data Table

The following table summarizes the expected solubility of Boc-D-threo-3-phenylserine. These values are estimates based on physicochemical principles and should be confirmed experimentally.

| Solvent | Solvent Type | Polarity Index | Expected Solubility | Rationale for Solubilization |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | Strong dipole interactions and hydrogen bond acceptance. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | Effective at disrupting intermolecular hydrogen bonds.[4][6] |

| Methanol (MeOH) | Polar Protic | 5.1 | Good | Strong hydrogen bonding (donor and acceptor). |

| Ethanol (EtOH) | Polar Protic | 4.3 | Moderate to Good | Good hydrogen bonding capabilities.[8] |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Moderate | Balances polarity with ability to solvate the Boc group. |

| Acetone | Polar Aprotic | 5.1 | Moderate | Good hydrogen bond acceptor. |

| Dichloromethane (DCM) | Halogenated | 3.1 | Low to Moderate | Primarily interacts with the nonpolar parts of the molecule. |

| Ethyl Acetate (EtOAc) | Ester | 4.4 | Low | Limited ability to solvate the highly polar functional groups. |

| Toluene | Aromatic | 2.4 | Very Low | Nonpolar nature, unable to overcome crystal lattice energy. |

| Hexane | Aliphatic | 0.1 | Insoluble | Nonpolar nature, provides no favorable interactions.[9] |

Experimental Protocol for Solubility Determination

To ensure scientific integrity, the equilibrium solubility should be determined using a robust and validated method. The isothermal shake-flask method is considered the "gold standard" for its reliability and direct measurement of thermodynamic equilibrium.[10]

Principle of the Isothermal Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). Once at equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the supernatant is quantified.[10][11]

Materials and Reagents

-

Boc-D-threo-3-phenylserine (solid, >98% purity)

-

Organic solvents (HPLC or analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated gravimetric setup.

Step-by-Step Methodology

-

Preparation: Add an excess amount of Boc-D-threo-3-phenylserine to a series of vials. The key is to ensure a visible excess of solid remains at the end of the experiment.[10] As a starting point, add ~20 mg of solid to 2 mL of each solvent.

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).[11] Allow the suspensions to equilibrate for at least 24-48 hours. Causality Note: This extended time is crucial to ensure true thermodynamic equilibrium is reached, as dissolution kinetics can be slow. Verifying that concentration does not change between a 24h and 48h time point confirms equilibrium.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. Carefully withdraw an aliquot of the supernatant. For rigorous separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and then withdraw the supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean collection vial. Trustworthiness Note: This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration. Pre-saturating the filter by discarding the first few drops is good practice to prevent loss of analyte due to adsorption.

-

Quantification:

-

HPLC Method (Preferred): Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered saturated solution with a suitable mobile phase to fall within the linear range of the calibration curve. Inject and analyze the sample to determine its concentration.

-

Gravimetric Method: Accurately weigh an empty, clean vial. Transfer a precise volume (e.g., 1.00 mL) of the filtered saturated solution into the vial. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation. Once all solvent is removed, re-weigh the vial. The mass difference corresponds to the amount of dissolved solid.

-

Workflow Visualization

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

Practical Implications and Applications

-

Reaction Chemistry: The choice of a solvent with high solubility for Boc-D-threo-3-phenylserine is paramount for achieving homogeneous reaction conditions, leading to faster reaction rates and fewer side products. For reactions where the product is expected to be less soluble, a solvent with moderate solubility for the starting material may be chosen to facilitate product crystallization.

-

Purification: Solubility differences are exploited in purification. A solvent in which the desired compound is highly soluble while impurities are not can be used for initial extraction. Conversely, an anti-solvent (in which the compound is insoluble) can be added to a concentrated solution to induce crystallization, a highly effective purification technique.

-

Drug Formulation: For drug development professionals, understanding solubility is the first step in formulation. Poor solubility in pharmaceutically acceptable solvents can pose significant challenges to achieving desired bioavailability and may necessitate advanced formulation strategies.[13]

Conclusion

Boc-D-threo-3-phenylserine exhibits a complex solubility profile dictated by its amphiphilic chemical structure. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, with decreasing solubility in alcohols, ethers, and chlorinated solvents, and is practically insoluble in nonpolar hydrocarbons. This guide provides the theoretical framework and a robust experimental protocol to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Retrieved from [Link]

-

Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

J&K Scientific LLC. (n.d.). Boc-threo-b-phenylserine. Retrieved from [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Amino Acids, Sugars, and Proteins. Retrieved from [Link]

-

Chen, X. Q., & Taft, D. R. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E26. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Backgrounds of Amino Acids. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

-

de Campos, V. E., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4), 855-864. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. scbt.com [scbt.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. scielo.br [scielo.br]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Technical Guide to the Spectroscopic Characterization of Boc-D-threo-3-phenylserine

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Boc-D-threo-3-phenylserine. As a crucial building block in the synthesis of complex peptides and novel therapeutics, a thorough understanding of its spectroscopic properties is paramount for researchers in drug discovery and development.[1][2] This document moves beyond a simple recitation of data, offering insights into the experimental rationale and data interpretation, empowering scientists to confidently identify and utilize this compound.

Molecular Structure and Physicochemical Properties

Boc-D-threo-3-phenylserine, systematically named (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid, is a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine, preventing unwanted side reactions during peptide synthesis.[2] The "D-threo" designation defines the specific stereochemistry at the α and β carbons, which is critical for its biological activity and incorporation into stereospecific pharmaceuticals.

| Property | Value | Source |

| CAS Number | 102507-18-6 | [3] |

| Molecular Formula | C₁₄H₁₉NO₅ | [3] |

| Molecular Weight | 281.31 g/mol | [3] |

| IUPAC Name | (2R,3S)-3-hydroxy-2-(2-methylpropan-2-yl)oxycarbonylamino-3-phenylpropanoic acid | [1] |

| SMILES | CC(C)(C)OC(=O)NC@H(C@H(C1=CC=CC=C1)O)C(=O)O | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Boc-D-threo-3-phenylserine, ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent and instrument parameters is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its good solubilizing properties and the presence of a distinct residual solvent peak for referencing. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the overlapping multiplets in the aromatic region and the coupled protons of the amino acid backbone.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of Boc-D-threo-3-phenylserine in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -1 to 11 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Boc-D-threo-3-phenylserine will exhibit characteristic signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.20 | Doublet | 1H | NH |

| ~4.80 | Doublet | 1H | β-H |

| ~4.40 | Doublet of doublets | 1H | α-H |

| ~3.50 | Broad singlet | 1H | OH |

| 1.45 | Singlet | 9H | Boc group (C(CH₃)₃) |

Interpretation:

-

The aromatic protons will appear as a complex multiplet in the downfield region due to their varied electronic environments.

-

The amide proton (NH) signal will likely be a doublet due to coupling with the α-proton. Its chemical shift can be variable and may be broadened due to exchange.

-